molecular formula C22H26N4O B6481407 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 887214-61-1

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B6481407
CAS No.: 887214-61-1
M. Wt: 362.5 g/mol
InChI Key: QQTKNRZNTFRPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic small molecule designed for life science research, belonging to a class of compounds featuring a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one core scaffold. This scaffold has been identified in scientific studies as a novel and effective framework for inhibiting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in the pathogenesis of a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . The compound's core structure is known to contribute to inhibiting ATP hydrolysis by the NLRP3 protein, a key step in the inflammasome activation process, and may prevent the necessary conformational changes and protein-protein interactions, such as with NEK7, required for NLRP3 complex assembly . This compound is presented as a valuable chemical tool for researchers investigating the intricate mechanisms of inflammation and pyroptosis (a form of inflammatory cell death) in vitro. Potential applications include studying the role of NLRP3 in cellular models of disease, screening for downstream effects of inflammasome inhibition on interleukin-1β (IL-1β) and IL-18 release, and exploring novel therapeutic pathways for inflammatory conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-2-16-7-9-18(10-8-16)23-21(27)15-26-13-11-17(12-14-26)22-24-19-5-3-4-6-20(19)25-22/h3-10,17H,2,11-15H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTKNRZNTFRPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H26N4O
  • Molecular Weight : 362.5 g/mol
  • IUPAC Name : 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide
  • Purity : Typically ≥95%

The exact biological targets and mechanisms of action for this compound are not fully characterized. However, compounds in the benzimidazole class often interact with various proteins and enzymes, modulating their activity through binding interactions. This can lead to a range of cellular effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Potential Targets

While specific targets for this compound are currently unknown, benzimidazoles generally exhibit activity against:

  • Enzymes : Such as kinases and proteases.
  • Receptors : Including neurotransmitter receptors involved in neurological functions.

Antiviral Activity

Recent studies have indicated that benzimidazole derivatives may possess antiviral properties. For instance, molecular docking studies have shown that related compounds can effectively bind to viral proteins such as those from SARS-CoV-2, suggesting a potential application in antiviral therapies .

Anticancer Activity

Benzimidazole derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The specific activity of this compound in cancer models remains to be elucidated but may follow similar patterns observed in other benzimidazole derivatives.

Study 1: Molecular Docking Analysis

A study performed molecular docking simulations on several benzimidazole derivatives against key proteins involved in viral replication. The results indicated strong binding affinities for certain derivatives, which may include this compound. These findings suggest that the compound could inhibit viral functions effectively .

CompoundTarget ProteinBinding Affinity (kcal/mol)
Compound AMpro-8.77
Compound BSpike Protein-6.69
2-[4-(1H-benzodiazol...UnknownUnknown

Study 2: Anticancer Activity Assessment

In vitro studies have demonstrated that related benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing oxidative stress and apoptosis. Future studies on 2-[4-(1H-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide could explore similar pathways.

Comparison with Similar Compounds

Benzimidazole-Thiazole-Triazole Acetamides ()

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) feature a benzimidazole linked to thiazole and triazole rings via a phenoxymethyl bridge. These derivatives differ from the target compound by replacing the piperidine with a triazole-thiazole system, which may reduce conformational flexibility but enhance aromatic stacking interactions.

Nitrophenyl and Chlorophenyl Derivatives ()

Derivatives like 2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide (13) and 2-(4-{[1-(p-chlorobenzoyl)benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide (17) incorporate electron-withdrawing nitro and chloro groups. These substituents improve electrophilicity and binding to hydrophobic pockets, as demonstrated by their anti-HCV activity (EC₅₀ = 7.6–7.8 µM) . In contrast, the 4-ethylphenyl group in the target compound is electron-donating, which may enhance metabolic stability but reduce affinity for charged binding sites.

Enzyme Inhibition ()

Indole-carbohydrazide-linked triazole-phenylacetamides (e.g., 11d–11g) exhibit potent α-glucosidase inhibition (IC₅₀ values in the nanomolar range), attributed to the indole moiety’s ability to mimic carbohydrate structures . The target compound’s benzimidazole core may similarly inhibit enzymes via aromatic interactions, though its lack of a carbohydrazide linker could limit specificity.

Quorum sensing inhibition by N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) (68.23% inhibition at 250 µM) suggests that benzimidazole-acetamide hybrids are viable candidates for anti-virulence therapies . The target compound’s 4-ethylphenyl group may offer improved pharmacokinetics over the nitro group in 6p, which is prone to reduction in vivo.

Antiviral Activity ()

Compound 17 demonstrates anti-HCV activity (EC₅₀ = 7.6 µM) with a selectivity index of 2–3, highlighting the role of benzimidazole-thio-triazole motifs in viral replication inhibition. The target compound’s piperidine ring could enhance blood-brain barrier penetration compared to the triazole-thioether system in 17, though this remains speculative without direct data.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP<sup>a</sup> Key Substituents Biological Activity (if available) Reference
Target Compound ~407.5<sup>b</sup> ~3.2<sup>c</sup> 4-Ethylphenyl, Piperidine N/A N/A
9c () 537.5 4.1 Bromophenyl, Thiazole Docking studies (α-glucosidase)
6p () 398.4 2.8 Nitrophenyl, Triazole 68.23% quorum sensing inhibition (250 µM)
17 () 527.9 4.5 Chlorobenzoyl, Nitrophenyl Anti-HCV EC₅₀ = 7.6 µM

<sup>a</sup>Predicted using ChemDraw. <sup>b</sup>Calculated from molecular formula (C₂₂H₂₅N₅O). <sup>c</sup>Estimated based on substituent contributions.

Preparation Methods

Formation of the Benzodiazole Moiety

The benzodiazole ring is synthesized via cyclization of o-phenylenediamine derivatives. A representative protocol involves reacting 1,2-diaminobenzene with triphosgene in dichloromethane under reflux to yield 1H-1,3-benzodiazol-2(3H)-one. Subsequent methylation or functionalization at the 1-position is achieved using methyl iodide in the presence of potassium carbonate. For the target compound, the benzodiazole remains unsubstituted at the 1-position, necessitating careful control of reaction conditions to avoid N-alkylation.

Functionalization of Piperidine at the 4-Position

4-Piperidone is converted to 4-aminopiperidine via reductive amination, followed by protection with a tert-butyloxycarbonyl (Boc) group. The Boc-protected piperidine undergoes nucleophilic substitution with the benzodiazole-2-yl group using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF), yielding 4-(1H-1,3-benzodiazol-2-yl)piperidine. Deprotection with trifluoroacetic acid (TFA) liberates the secondary amine for subsequent reactions.

Acetamide Linker Installation

Activation of the Carboxylic Acid

The acetamide linker is introduced via coupling of chloroacetyl chloride with the piperidine amine. In a typical procedure, 4-(1H-1,3-benzodiazol-2-yl)piperidine is dissolved in anhydrous dichloromethane (DCM) and treated with chloroacetyl chloride in the presence of triethylamine (TEA) at 0°C. The reaction proceeds to completion within 2 hours, yielding 2-chloro-N-(4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl)acetamide.

Displacement with 4-Ethylaniline

The chloro intermediate undergoes nucleophilic aromatic substitution with 4-ethylaniline. In a sealed vessel, the chloroacetamide is heated with 4-ethylaniline (1.2 equivalents) and potassium iodide (catalytic) in acetonitrile at 80°C for 12 hours. The reaction mixture is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts yields during amide coupling. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but may lead to side reactions, while dichloromethane offers better control. For the Mitsunobu reaction, THF is optimal, providing a 78% yield compared to 52% in DMF. Maintaining temperatures below 5°C during acyl chloride formation prevents decomposition.

Catalytic and Stoichiometric Considerations

Excess 4-ethylaniline (1.2 equivalents) ensures complete displacement of the chloride, while catalytic potassium iodide accelerates the reaction via the Finkelstein mechanism. In coupling steps, hydroxybenzotriazole (HOBt) and HBTU reduce racemization and improve yields to 85–90% compared to traditional carbodiimide methods.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The final compound exhibits characteristic signals at δ 1.22 (t, 3H, CH2CH3), δ 2.56 (q, 2H, CH2CH3), δ 3.45–3.70 (m, 4H, piperidine-H), and δ 7.25–7.85 (m, 8H, aromatic-H). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 407.2124 (calculated for C23H27N5O: 407.2118).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates ≥98% purity. Critical impurities include unreacted 4-ethylaniline (retention time 4.2 minutes) and residual chloroacetamide (retention time 5.8 minutes), both eliminated via recrystallization from ethanol/water.

Comparative Evaluation of Synthetic Routes

RouteStepsOverall Yield (%)Key AdvantagesLimitations
A532High purityLengthy Boc deprotection
B441Shorter routeLower intermediate stability

Route A employs Boc protection-deprotection, ensuring selective functionalization but requiring additional steps. Route B bypasses protection, risking side reactions but improving efficiency.

Industrial-Scale Considerations

Kilogram-scale synthesis necessitates continuous flow systems for exothermic steps (e.g., acyl chloride formation). In-line IR monitoring enables real-time adjustment of reagent stoichiometry, reducing waste. Recycling solvents like acetonitrile via distillation lowers production costs by 18% .

Q & A

Basic: What are the key considerations in synthesizing 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between the piperidine-benzodiazol core and the acetamide moiety using activating agents (e.g., EDC/HOBt).
  • Heterocycle Formation : Cyclization to construct the benzodiazol ring under acidic or basic conditions.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Key reagents include sodium borohydride (reduction), hydrogen peroxide (oxidation), and solvents like DMSO or acetonitrile. Reaction conditions (temperature: 60–100°C; pH control) are critical to avoid side reactions .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm bond connectivity and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
    Purity is assessed via HPLC (>95% purity threshold) or TLC. Consistent spectral data across batches is essential for reproducibility .

Advanced: How can researchers optimize reaction yields for this compound’s synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Use : Palladium catalysts for Suzuki couplings (if applicable) improve efficiency.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition.
  • pH Control : Buffered conditions (pH 7–9) stabilize reactive intermediates.
    Yield improvements are validated by comparative kinetic studies and DOE (Design of Experiments) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Structural Analogs : Compare activity of derivatives to identify pharmacophore requirements.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
    For example, discrepancies in IC₅₀ values for kinase inhibition may arise from assay buffer variations (e.g., Mg²⁺ concentration) .

Advanced: What computational approaches predict this compound’s target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., GPCRs, kinases).
  • MD Simulations : Assess binding stability over 100+ ns trajectories (GROMACS/AMBER).
  • QSAR Modeling : Corrogate substituent effects on bioactivity.
    Studies on analogous piperidine-acetamide derivatives highlight the benzodiazol moiety’s role in π-π stacking with aromatic residues in target proteins .

Basic: What biological targets and assays are relevant for this compound?

Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Zʹ-factor >0.5.
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin receptors).
  • Cellular Viability : MTT/WST-1 assays in cancer cell lines (e.g., MCF-7, HepG2).
    The ethylphenyl group may enhance lipophilicity, influencing membrane permeability in cellular models .

Advanced: How to assess metabolic stability and pharmacokinetic (PK) properties?

Answer:

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor to measure t₁/₂.
  • CYP450 Inhibition Screening : Fluorescent substrates for CYP3A4/2D6 isoforms.
  • Plasma Protein Binding : Equilibrium dialysis to quantify free fraction.
    Structural analogs with fluorophenyl substitutions show improved metabolic stability due to reduced CYP2C9 affinity .

Advanced: What strategies address chirality in derivatives of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 for enantiomer separation.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during key steps.
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers.
    For piperidine-containing analogs, stereochemistry at the piperidinyl nitrogen critically impacts receptor selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.